molecular formula C14H10F3NO2 B1454221 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine CAS No. 1187167-03-8

6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine

Cat. No. B1454221
M. Wt: 281.23 g/mol
InChI Key: SKFBCBAHGPKTGY-UHFFFAOYSA-N
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Description

6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H10F3NO2 . It has a molecular weight of 281.23 g/mol . The IUPAC name for this compound is (6-methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine is 1S/C14H10F3NO2/c1-20-12-7-3-6-11(18-12)13(19)9-4-2-5-10(8-9)14(15,16)17/h2-8H,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Synthesis and Structural Studies

The chemical compound 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine and related derivatives exhibit significant versatility in synthesis and structural analysis, laying the groundwork for various scientific applications. For instance, derivatives of this compound have been synthesized and analyzed for their structural properties, including crystal and molecular structures. Such studies provide essential insights into the chemical and physical properties of these compounds, which are crucial for their application in different research fields (Zugenmaier, 2013; Mironova et al., 2008).

Biological and Pharmacological Activities

Research on pyridine nucleus derivatives, including those related to 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine, has unveiled their potential in medicine due to their biological activities. These compounds have been studied for their antibacterial and antifungal properties, indicating their utility in developing new antimicrobial agents. Some synthesized derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria and fungi, suggesting a promising avenue for the development of novel antimicrobial compounds (Bhuva et al., 2015).

Antitubulin Agents and Cancer Research

In the realm of cancer research, derivatives of 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine have been explored as potential antitubulin agents. These studies have led to the identification of compounds that inhibit cancer cell growth by interfering with tubulin polymerization, a critical process in cell division. Such compounds have shown efficacy in inducing apoptosis and causing cell cycle arrest in cancer cells without affecting normal cells, highlighting their potential as selective cancer therapeutics (Romagnoli et al., 2020).

Chemical Sensing and Molecular Electronics

The synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups, which are structurally related to 6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine, have also been explored for their applications in chemical sensing and molecular electronics. These studies involve the analysis of thermal stability, crystalline structure, and optical properties, aiming to develop new materials for electronic devices and sensors (El-Menyawy et al., 2019).

properties

IUPAC Name

(6-methoxypyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-12-7-3-6-11(18-12)13(19)9-4-2-5-10(8-9)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFBCBAHGPKTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190665
Record name (6-Methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(3-trifluoromethylbenzoyl)pyridine

CAS RN

1187167-03-8
Record name (6-Methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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